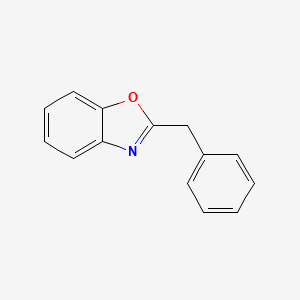

2-Benzylbenzoxazole

Beschreibung

Historical Context and Initial Academic Interest in Benzoxazole (B165842) Scaffolds

The journey of benzoxazole and its derivatives in the scientific realm began with the broader exploration of heterocyclic chemistry. The initial synthesis of the benzoxazole nucleus, likely in the early to mid-20th century, was a part of the systematic efforts to create and understand molecules containing atoms other than carbon in a ring structure. semanticscholar.org The benzoxazole scaffold, an aromatic organic compound with the molecular formula C₇H₅NO, quickly garnered attention due to its presence in a variety of naturally occurring and biologically active compounds. semanticscholar.orgresearchgate.net Early research focused on the fundamental synthesis and reactivity of these compounds, with the condensation of 2-aminophenols with various reagents being a common approach. researchgate.netresearchgate.net This foundational work laid the groundwork for the subsequent development and investigation of a vast array of substituted benzoxazoles, including 2-benzylbenzoxazole.

Significance of this compound within the Benzoxazole Class

Within the diverse family of benzoxazoles, this compound holds particular importance due to the synthetic versatility and the specific properties introduced by the benzyl (B1604629) group. The methylene (B1212753) bridge between the phenyl and benzoxazole moieties provides conformational flexibility, which can be crucial for biological activity and for tuning the photophysical properties of the molecule. The synthesis of this compound and its derivatives has been achieved through various methods, including the reaction of 2-aminophenol (B121084) with phenylacetic acid derivatives or the condensation of 2-nitrophenols with acetophenones. polimi.itnih.gov The presence of the benzyl group also opens up avenues for further functionalization, allowing for the creation of a library of derivatives with tailored properties.

Interdisciplinary Relevance: Bridging Organic Synthesis, Medicinal Chemistry Research, and Materials Science Applications

The significance of this compound extends beyond the confines of pure organic synthesis, finding critical applications in medicinal chemistry and materials science. semanticscholar.org In the realm of medicinal chemistry, derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.comsmolecule.com The ability to modify the benzyl and benzoxazole rings allows for the fine-tuning of these activities.

In materials science, the inherent fluorescent properties of the benzoxazole core, influenced by the 2-benzyl substituent, make these compounds promising candidates for various applications. semanticscholar.org They are being explored for their potential use in the development of novel polymers, dyes, and as components in organic light-emitting diodes (OLEDs). semanticscholar.orgsolubilityofthings.com The interplay between the molecular structure and the resulting optical and electronic properties is a key area of ongoing research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCPEVCCVPNQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173899 | |

| Record name | Benzoxazole, 2-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2008-07-3 | |

| Record name | 2-Benzylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Benzylbenzoxazole

Diversified Synthetic Strategies for 2-Benzylbenzoxazole Core Synthesis

The construction of the this compound core is primarily achieved through cyclization reactions that form the central benzoxazole (B165842) ring system. These methods vary in their choice of precursors, catalysts, and reaction conditions, offering a versatile toolkit for synthetic chemists.

Cyclization Reactions for Benzoxazole Ring Formation

Cyclization strategies are the most common route to benzoxazole derivatives. These typically involve the reaction of an o-aminophenol derivative with a suitable C1 or C2 synthon that ultimately forms the 2-position of the heterocyclic ring.

A foundational and widely utilized method for synthesizing 2-substituted benzoxazoles is the direct condensation of o-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides and esters. core.ac.uk For the synthesis of this compound, this involves reacting an o-aminophenol with phenylacetic acid or its activated forms. These reactions often necessitate high temperatures and the use of strong acids like polyphosphoric acid (PPA) or boric acid to facilitate the dehydration and subsequent ring closure. core.ac.uk

A specific example involves the treatment of an o-aminophenol with phenylacetyl chloride, which is prepared by reacting 2-phenylacetic acid with thionyl chloride. core.ac.uk Another approach involves the reaction of o-aminophenols with acetophenones, promoted by elemental sulfur, which proceeds through a Willgerodt rearrangement-type benzoxazolation followed by reduction of the carbonyl group to a methylene (B1212753) group, yielding this compound. hust.edu.vnresearchgate.net

Recent advancements have focused on milder conditions. For instance, tertiary amides can be activated with triflic anhydride (B1165640) (Tf₂O) to react with 2-aminophenols, producing 2-substituted benzoxazoles in a cascade reaction involving nucleophilic addition, intramolecular cyclization, and elimination. mdpi.com

Table 1: Examples of Condensation Reactions for this compound Synthesis

| o-Aminophenol Derivative | Carbonyl Precursor | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol (B121084) | 2-Phenylacetic acid | Polyphosphoric acid (PPA) | High Temperature | Good | researchgate.net |

| Amine 2.2 | Phenylacetyl chloride | Dichloromethane | 0 °C to RT, overnight | - | core.ac.uk |

| 2-Aminophenol | Acetophenone (B1666503) | Sulfur, N-methylpiperidine | Mild conditions | Good | researchgate.net |

| 2-Aminophenol | N,N-Dimethyl-2-phenylacetamide | Triflic anhydride, 2-Fluoropyridine | - | 93% | mdpi.com |

Decarboxylative coupling has emerged as a powerful, modern strategy for carbon-carbon and carbon-heteroatom bond formation, utilizing carboxylic acids as readily available and stable coupling partners. A notable metal-free approach for synthesizing 2-benzylbenzoxazoles involves the reaction of o-aminophenols with cinnamic acids. rsc.orgrsc.org This method, mediated by elemental sulfur, proceeds via a decarboxylative C–N coupling followed by cyclization under solvent-free conditions. rsc.orgrsc.orgresearchgate.net The reaction is operationally simple and avoids the use of metal catalysts and external oxidants, making it an attractive green alternative. rsc.org The process is believed to involve a Willgerodt–Kindler type rearrangement. rsc.org

Table 2: Decarboxylative Synthesis of this compound Derivatives

| o-Aminophenol | Cinnamic Acid Derivative | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxyaniline | Cinnamic acid | Sulfur | Metal- and solvent-free | Good | rsc.orgrsc.org |

| 2-Hydroxyaniline | 3-(Thiophen-2-yl)acrylic acid | Sulfur | - | 59% | rsc.org |

Oxidative cyclization represents another significant pathway to benzoxazoles. These methods typically involve the in-situ generation of an intermediate, such as a Schiff base, from an o-aminophenol and an aldehyde, which is then oxidized to form the benzoxazole ring. nih.gov While many syntheses focus on 2-arylbenzoxazoles using benzaldehydes, the principles extend to other derivatives.

A direct synthesis of 2-benzylbenzoxazoles has been developed through the reaction of 2-nitrophenols with acetophenones. scienceandtechnology.com.vnresearchgate.net In this process, elemental sulfur acts as a reductant and promotes an oxidative rearranging coupling, catalyzed by a deep eutectic solvent supported on magnetic nanoparticles. scienceandtechnology.com.vnresearchgate.net Another method involves the elemental sulfur-promoted cyclization of styrenes with 2-nitrophenols, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a simple reagent. rsc.org Furthermore, elemental sulfur can act as an oxidant in the coupling of o-aminophenols and ketones to furnish 2-alkylbenzoxazoles under mild conditions. organic-chemistry.org

Decarboxylative Coupling Approaches

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are increasingly influencing the design of synthetic routes for heterocyclic compounds.

The development of metal-free synthetic methods is a cornerstone of green chemistry, as it eliminates the potential for toxic metal contamination in the final products and reduces waste from metal catalysts. Several of the aforementioned methods for this compound synthesis align with this principle.

The elemental sulfur-mediated decarboxylative coupling of o-aminophenols and cinnamic acids is a prime example of a metal-free system. rsc.orgrsc.org This reaction proceeds without any metal catalysts, solvents, or external oxidants, offering a highly efficient and environmentally benign pathway. rsc.org

Solvent-Free Conditions and Alternative Media (e.g., Deep Eutectic Solvents)

The synthesis of this compound and its derivatives has increasingly moved towards more environmentally benign methods, with a significant focus on solvent-free reactions and the use of alternative media like deep eutectic solvents (DESs). These approaches aim to reduce or eliminate the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or solid-state, synthesis of 2-substituted benzoxazoles has been shown to be a highly efficient method. For instance, the condensation of o-aminophenol with various aldehydes can be carried out under solvent-free conditions using a catalytic amount of potassium ferrocyanide (K4[Fe(CN6)]). acgpubs.org This method is notable for its rapid reaction times, often completing within minutes at room temperature, and providing high yields of the desired benzoxazole products. acgpubs.org The procedure typically involves grinding the reactants together, which provides the necessary energy to initiate and complete the reaction without any solvent. acgpubs.orgumich.edu Another approach involves the use of hydrogen tetrachloroaurate (B171879) (HAuCl4·4H2O) as a catalyst for the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes, which can also proceed efficiently under solvent-free conditions. nih.gov Similarly, KHSO4 has been employed as a recyclable catalyst for the solvent-free synthesis of 2-arylchromones, a related heterocyclic structure, highlighting the broad applicability of this approach. academie-sciences.fr

Deep Eutectic Solvents (DESs):

Deep eutectic solvents have emerged as a promising class of green and recyclable reaction media for organic synthesis. researchgate.netmdpi.com These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a significantly lower melting point than its individual components.

A notable application of DESs in the synthesis of this compound involves the use of a magnetic nanoparticle-supported [Urea]4[ZnCl2] deep eutectic solvent. researchgate.netscienceandtechnology.com.vnresearchgate.net This novel catalyst facilitates the condensation reaction of 2-nitrophenols and acetophenones. researchgate.netscienceandtechnology.com.vnresearchgate.net In this system, elemental sulfur acts as a reductant in the presence of 1,4-diazabicyclo[2.2.2]-octane (DABCO) to promote an oxidative rearranging coupling. researchgate.netscienceandtechnology.com.vnresearchgate.net The key advantages of this method include good to excellent yields (86-91%) and the ability to easily separate and reuse the magnetic catalyst for multiple reaction cycles without a significant loss of activity. researchgate.netscienceandtechnology.com.vnresearchgate.net The use of DESs not only provides a greener alternative to volatile organic compounds but can also enhance catalytic activity and selectivity. researchgate.net

| Catalyst/Medium | Reactants | Product | Yield (%) | Conditions | Reference |

| K4[Fe(CN6)] | o-aminophenol, aldehydes | 2-substituted benzoxazoles | High | Solvent-free, room temp, 2-3 min | acgpubs.org |

| HAuCl4·4H2O | 2-aminophenol, aldehydes | 2-arylbenzoxazoles | up to 96% | Solvent-free or THF, O2 atm | nih.gov |

| [Urea]4[ZnCl2] DES@MNP | 2-nitrophenols, acetophenones | This compound derivatives | 86-91 | 130 °C, 16 h, with DABCO and sulfur | researchgate.netscienceandtechnology.com.vnresearchgate.net |

| Choline chloride/glycerol (ChCl/gly) | 3,4-diaminobenzoic acid, salicylaldehyde | 2-hydroxyphenylbenzimidazole | Good | 50 °C, 30 min | mdpi.com |

Microwave-Assisted and Sonochemical Syntheses

To accelerate reaction rates and improve yields, alternative energy sources such as microwave irradiation and ultrasound have been successfully applied to the synthesis of this compound and related compounds. researchgate.netresearchgate.netrsc.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has gained significant traction due to its ability to rapidly heat reactions, leading to dramatically reduced reaction times and often cleaner reactions with higher yields compared to conventional heating methods. youtube.com This technique has been effectively used for the synthesis of various benzoxazole derivatives. researchgate.netresearchgate.net For example, the direct coupling of carboxylic acids with 2-aminophenol to form 2-substituted benzoxazoles has been achieved under microwave irradiation in the absence of any metal catalyst or solvent. researchgate.net This method is tolerant of a wide range of functional groups. researchgate.net Similarly, the synthesis of 2-arylbenzoxazoles from o-aminophenol and aromatic aldehydes has been demonstrated using MnO2 nanoparticles as an oxidant under microwave irradiation. researchgate.net The use of microwave heating allows for the rapid and efficient parallel synthesis of libraries of benzoxazole compounds.

Sonochemical Synthesis:

Sonochemistry utilizes the energy of high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. rsc.orgmdpi.com This process generates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. rsc.org While specific examples for the direct synthesis of this compound using sonochemistry are less common in the provided literature, the methodology has been applied to the synthesis of related heterocyclic compounds like 2-aminobenzimidazoles and 2-aminobenzoxazoles. molaid.com The application of ultrasound can lead to the formation of nanomaterials and can be an alternative to high-temperature and high-pressure conditions, often resulting in shorter reaction times. rsc.orgmdpi.com

| Method | Reactants | Catalyst/Conditions | Product | Key Advantages | Reference |

| Microwave-Assisted | Carboxylic acids, 2-aminophenol | Metal and solvent-free | 2-substituted benzoxazoles | Rapid, high yields, functional group tolerance | researchgate.net |

| Microwave-Assisted | o-aminophenol, aromatic aldehydes | MnO2 nanoparticles | 2-arylbenzoxazoles | Efficient, one-pot synthesis | researchgate.net |

| Microwave-Assisted | Benzoin carboxylate derivatives, acylating reagents | Al2O3, solvent-free | 2-substituted-4,5-diarylimidazoles | Mild conditions, short reaction time | sioc-journal.cn |

| Sonochemical | General application | Ultrasound irradiation | Nanomaterials, various compounds | Avoids high bulk temperatures/pressures, shorter reaction times | rsc.orgmdpi.com |

Derivatization and Functionalization Strategies for this compound Analogues

Electrophilic and Nucleophilic Substitutions on the Benzoxazole Moiety

The benzoxazole ring system can undergo substitution reactions, although its reactivity is influenced by the fused benzene (B151609) ring and the electron-withdrawing nature of the oxazole (B20620) portion.

Electrophilic Substitution:

Electrophilic aromatic substitution on the benzoxazole ring system typically occurs on the benzo portion of the molecule. libretexts.org The substitution pattern is directed by the existing substituents on the benzene ring. libretexts.org For an unsubstituted benzoxazole, the positions for electrophilic attack are influenced by the electron distribution in the ring system. The reaction proceeds through a positively charged intermediate (a benzenonium ion), and the stability of this intermediate determines the preferred position of substitution. msu.edulibretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.orgsavemyexams.com The presence of activating groups (electron-donating) on the benzene ring will facilitate the reaction and direct incoming electrophiles to the ortho and para positions relative to the activating group. libretexts.org Conversely, deactivating groups (electron-withdrawing) will hinder the reaction and direct incoming electrophiles to the meta position. libretexts.org

Nucleophilic Substitution:

Nucleophilic aromatic substitution (NAS) on the benzoxazole ring is less common and generally requires the presence of strong electron-withdrawing groups on the benzene ring to activate it towards nucleophilic attack. govtpgcdatia.ac.inmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in A good leaving group is also necessary for the reaction to proceed. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the electron-withdrawing substituents on the aromatic ring. masterorganicchemistry.comweebly.com

Functional Group Transformations on the Benzyl (B1604629) Side Chain

The benzyl side chain of this compound offers a versatile site for functional group transformations. The benzylic position (the carbon atom attached to both the benzene ring and the benzoxazole moiety) is particularly reactive. wikipedia.org

One common transformation is the oxidation of the benzylic methylene group to a carbonyl group. wikipedia.org This can be achieved using various oxidizing agents. For example, copper-catalyzed oxidation with oxygen as the oxidant has been used to convert 2-benzylpyridines (a related structure) to the corresponding ketones, and this method is also applicable to this compound. uantwerpen.be Other reagents, such as chromium trioxide complexes or 2-iodoxybenzoic acid (IBBA) in DMSO, are also known to selectively oxidize benzylic methylenes. wikipedia.org

Other functionalizations can be introduced via post-polymerization modification strategies, which have been demonstrated on related polymer systems. For instance, a bromoalkyl side chain can be converted to various functional groups, including carboxylic acids, amines, and thiols, through nucleophilic substitution reactions. cmu.edu These transformations highlight the potential for creating a diverse range of this compound analogues with tailored properties.

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netbeilstein-journals.org This approach is highly efficient and atom-economical, making it attractive for generating libraries of structurally diverse compounds. mdpi.com

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided sources, related heterocyclic systems are readily synthesized using this strategy. For example, the Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones. beilstein-journals.org The Ugi reaction, a four-component reaction, has been used to synthesize a wide variety of complex molecules, including those with heterocyclic cores. beilstein-journals.org Recently, MCRs involving in situ generated benzynes have been reported for the synthesis of benzoxazinones. The principles of these MCRs could potentially be adapted to develop novel one-pot syntheses of diverse this compound analogues by carefully selecting the appropriate starting materials. For instance, a three-component reaction involving an o-aminophenol, a benzyl-containing component, and a third reactant could potentially lead to the desired scaffold.

Mechanistic Investigations of Key Synthetic Pathways

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and expanding the scope of these methods.

One proposed mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols involves the activation of the amide by triflic anhydride (Tf2O) to form an amidinium salt intermediate. mdpi.com The amino group of the 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and subsequent elimination to yield the final benzoxazole product. mdpi.com

For the synthesis of 2-arylbenzoxazoles via the condensation of o-aminophenol and an aldehyde catalyzed by potassium ferrocyanide, a plausible mechanism involves the formation of a Schiff base intermediate. acgpubs.org The catalyst is believed to facilitate the oxidative cyclization of this intermediate to form the benzoxazole ring. acgpubs.org

In the synthesis of this compound derivatives from 2-nitrophenols and acetophenones using a DES catalyst, the reaction is thought to proceed through an oxidative rearranging coupling mechanism. researchgate.net Elemental sulfur, in the presence of DABCO, acts as a reductant to facilitate this transformation. researchgate.net

Mechanistic studies on the copper-catalyzed oxidation of the methylene group in 2-benzylpyridines, a reaction applicable to this compound, suggest that the reaction is first-order in oxygen concentration. uantwerpen.be The mechanism likely involves an imine-enamine tautomerization, which is a key feature for the oxidation to occur. uantwerpen.be

| Reaction | Proposed Key Intermediate/Step | Catalyst/Promoter | Reference |

| 2-substituted benzoxazole from tertiary amides and 2-aminophenols | Amidinium salt formation | Tf2O, 2-Fluoropyridine | mdpi.com |

| 2-arylbenzoxazole from o-aminophenol and aldehydes | Schiff base formation and oxidative cyclization | Potassium ferrocyanide | acgpubs.org |

| This compound from 2-nitrophenols and acetophenones | Oxidative rearranging coupling | DES@MNP, DABCO, sulfur | researchgate.net |

| Oxidation of benzyl side chain | Imine-enamine tautomerization | Copper catalyst, O2 | uantwerpen.be |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to confirming the molecular structure of 2-benzylbenzoxazole and understanding the behavior of its electrons and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure. rsc.org

The ¹H-NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals key signals corresponding to the distinct proton environments in the molecule. The methylene (B1212753) bridge protons (-CH₂-) appear as a characteristic singlet, while the protons on the benzoxazole (B165842) and benzyl (B1604629) aromatic rings present as a complex multiplet in the aromatic region. rsc.org

The ¹³C-NMR spectrum complements the proton data by identifying each unique carbon atom. The chemical shifts provide insight into the electronic environment of the carbons, distinguishing between the methylene carbon, the carbons of the two aromatic rings, and the key C=N carbon of the oxazole (B20620) ring. rsc.org

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 4.27 (s, 2H) | -CH₂- |

| 7.26-7.40 (m, 7H) | Aromatic H |

| 7.44-7.47 (m, 1H) | Aromatic H |

| 7.68-7.70 (m, 1H) | Aromatic H |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 35.3 | -CH₂- |

| 110.4 | Aromatic CH |

| 119.8 | Aromatic CH |

| 124.2 | Aromatic CH |

| 124.7 | Aromatic CH |

| 127.3 | Aromatic CH |

| 128.8 | Aromatic CH |

| 129.0 | Aromatic CH |

| 134.8 | Quaternary C |

| 141.3 | Quaternary C |

| 151.0 | Quaternary C (C-O) |

| 165.5 | Quaternary C (C=N) |

Data sourced from The Royal Society of Chemistry. rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), offer deeper structural insights by revealing correlations between nuclei. researchgate.netucl.ac.ukslideshare.net

COSY spectra establish proton-proton (¹H-¹H) coupling networks, which would be used to confirm the connectivity of protons within the benzoxazole and benzyl rings. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded protons and carbons. For this compound, this would definitively link the methylene proton signal at 4.27 ppm to the carbon signal at 35.3 ppm and assign each aromatic proton to its corresponding carbon. utoronto.caacdlabs.com

HMBC spectra show correlations between protons and carbons over two to three bonds (and sometimes more). indiana.edu This is particularly useful for identifying quaternary carbons. For instance, the methylene protons (-CH₂-) would be expected to show HMBC correlations to the C=N carbon of the oxazole ring and the C1 carbon of the benzyl ring, confirming the linkage between the two main fragments of the molecule.

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in rapid motion, solid-state NMR gives information on the structure and dynamics of molecules in the solid phase. materialsproject.org If this compound were analyzed as a crystalline or amorphous solid, ssNMR could reveal details about its molecular packing, conformational differences between molecules in the unit cell (polymorphism), and the orientation of its different structural fragments. materialsproject.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key structural features. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=N stretching of the oxazole ring and C=C stretching vibrations of the aromatic rings appear in the 1615-1450 cm⁻¹ region. The strong band around 1242 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the benzoxazole system. rsc.org The region below 900 cm⁻¹ contains bands related to C-H out-of-plane bending, which can give information about the substitution pattern of the benzene (B151609) rings. rsc.org

| FT-IR Absorption Bands (neat, cm⁻¹) | Vibrational Assignment |

| 3062, 3032 | Aromatic C-H Stretch |

| 1614, 1570 | C=N and C=C Stretch (Aromatic/Oxazole) |

| 1496, 1454 | Aromatic C=C Stretch |

| 1242 | Asymmetric C-O-C Stretch |

| 1140 | Aromatic C-H in-plane bend |

| 841 | Aromatic C-H out-of-plane bend |

| 746, 694 | Aromatic C-H out-of-plane bend |

Data sourced from The Royal Society of Chemistry. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. americanpharmaceuticalreview.com While no specific Raman spectrum for this compound is detailed in the searched literature, its spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic rings, particularly the "ring breathing" mode around 1000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations would also be prominent. americanpharmaceuticalreview.com Since Raman scattering is often more sensitive to non-polar bonds, it would provide a different intensity pattern compared to FT-IR, aiding in a more complete vibrational assignment.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural components.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of this compound. The experimentally determined mass is compared to the calculated theoretical mass for the chemical formula C₁₄H₁₁ON, confirming the composition with a high degree of confidence. rsc.org

| High-Resolution Mass Spectrometry (HRMS) Data | |

| Formula | C₁₄H₁₁ON |

| Calculated Mass | 209.0841 |

| Found Mass | 209.0844 |

Data sourced from The Royal Society of Chemistry. rsc.org

Fragmentation Pattern Analysis: In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Molecular Ion (M⁺•): The molecular ion peak for this compound is observed at m/z 209, corresponding to the intact molecule minus one electron. This peak is reported as the base peak (100% relative abundance), indicating its relative stability. rsc.org

Key Fragmentation: A significant fragment is observed at m/z 91. This corresponds to the tropylium (B1234903) cation ([C₇H₇]⁺), a very stable fragment formed by the cleavage of the bond between the methylene group and the benzoxazole ring, followed by rearrangement of the benzyl cation. The formation of this fragment is a classic pathway for benzyl-substituted compounds. The other part of the molecule would be lost as a neutral benzoxazole radical.

Another plausible fragmentation pathway involves the cleavage of the benzoxazole ring itself, though the formation of the tropylium ion is typically dominant.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. matanginicollege.ac.inlibretexts.org These electronic transitions are characteristic of the chromophores within a molecule.

For this compound, the entire conjugated system, comprising the fused benzoxazole and the benzyl ring, acts as the chromophore. The expected electronic transitions are primarily π → π* transitions, involving the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals. libretexts.org

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

Solid-State Structural Determination

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state.

X-ray crystallography is a powerful technique that determines the precise arrangement of atoms within a crystal. nih.govsemanticscholar.org By diffracting X-rays off a single crystal of a compound, a three-dimensional electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision. semanticscholar.org

No crystal structure for this compound itself has been found in the searched literature. However, crystal structures for several other benzoxazole derivatives have been determined, such as 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol and 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol. nih.gov

If a single crystal of this compound were to be grown and analyzed, the X-ray diffraction experiment would yield key data including:

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal (e.g., monoclinic, P2₁/c).

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise dihedral angle between the benzoxazole ring system and the benzyl ring, which would define the molecule's preferred conformation in the solid state.

Intermolecular Interactions: The analysis would reveal non-covalent interactions like π–π stacking between the aromatic rings of adjacent molecules or C–H···π interactions, which govern how the molecules pack together in the crystal lattice. researchgate.net

This information is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Theoretical and Computational Approaches to Structure

Computational chemistry provides powerful tools to predict and analyze the molecular structure and conformational preferences of molecules like this compound. Quantum chemical calculations and potential energy surface scans are central to this theoretical exploration.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the optimized molecular geometry of compounds. rsc.orgresearchgate.net These calculations solve the Schrödinger equation for a molecule to find the lowest energy arrangement of its atoms, providing detailed information on bond lengths, bond angles, and dihedral angles.

For benzoxazole derivatives, DFT methods have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. rsc.orgresearchgate.net For instance, studies on structurally related compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, have demonstrated a strong correlation between calculated and experimental values when using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net

The conformational preference of this compound is largely dictated by the rotational freedom around the single bond connecting the methylene bridge and the benzoxazole ring, as well as the bond between the methylene bridge and the phenyl ring. The orientation of the benzyl group relative to the benzoxazole moiety is a key structural feature. Theoretical calculations on similar 2-substituted benzoxazoles indicate that the planarity of the benzoxazole ring system is maintained, while the substituent group may be twisted out of this plane. nih.govresearchgate.net

Below are illustrative tables of selected optimized geometrical parameters for a this compound system, based on typical results from DFT calculations on analogous structures.

Table 1: Calculated Bond Lengths for a Representative this compound Structure

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|---|

| Benzoxazole C-O | C | O | 1.37 |

| Benzoxazole C-N | C | N | 1.39 |

| Benzoxazole C=N | C | N | 1.31 |

| Benzoxazole C-C | C | C | 1.40 |

| Methylene C-C | C | C | 1.51 |

| Methylene C-H | C | H | 1.10 |

| Phenyl C-C | C | C | 1.39 |

| Phenyl C-H | C | H | 1.09 |

Table 2: Calculated Bond Angles for a Representative this compound Structure

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|---|

| Benzoxazole O-C-N | O | C | N | 115.0 |

| Benzoxazole C-N-C | C | N | C | 105.0 |

| Benzoxazole C-C-N | C | C | N | 130.0 |

| Benzoxazole-CH2-Ph | C | C | C | 112.0 |

| Phenyl C-C-C | C | C | C | 120.0 |

These tables showcase the typical output of quantum chemical calculations and provide a basis for understanding the molecule's static structure. The conformational preferences arise from the subtle interplay of electronic effects, such as hyperconjugation, and steric hindrance between the different parts of the molecule. wesleyan.edu

While geometry optimization provides information about the most stable conformation (a minimum on the potential energy surface), a potential energy surface (PES) scan is employed to explore the energy changes associated with systematic changes in a specific geometric parameter, typically a dihedral angle. uni-muenchen.demdpi.com This technique is invaluable for identifying all stable conformers, the transition states that separate them, and the energy barriers to rotation. rsc.orgresearchgate.net

For this compound, the most significant conformational flexibility arises from the rotation around the C(benzoxazole)-C(methylene) bond. A relaxed PES scan involves fixing this dihedral angle at a series of values (e.g., in 10° or 15° increments from 0° to 360°) while allowing all other geometric parameters to relax to their minimum energy values. uni-muenchen.dechemrxiv.org The resulting plot of energy versus the dihedral angle reveals the conformational landscape of the molecule.

A typical PES scan for a molecule with a rotatable single bond connecting two larger groups will show distinct energy minima and maxima. mdpi.com The minima correspond to stable, low-energy conformations (staggered or gauche), while the maxima represent unstable, high-energy transition states (eclipsed conformations). The energy difference between a minimum and an adjacent maximum is the rotational energy barrier.

For this compound, the PES scan would likely reveal at least two stable conformers corresponding to different orientations of the benzyl group relative to the benzoxazole ring. The rotational barrier is influenced by steric clashes between the hydrogen atoms on the methylene bridge and the atoms of the benzoxazole and phenyl rings, as well as electronic interactions between the aromatic systems. Studies on similar systems, such as N-benzhydrylformamides, have successfully used this method to quantify rotational barriers. mdpi.com

Table 3: Illustrative Potential Energy Surface Scan Data for Rotation Around the C(benzoxazole)-C(methylene) Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.0 | Eclipsed (TS) |

| 60 | 0.5 | Staggered (Min) |

| 120 | 4.5 | Eclipsed (TS) |

| 180 | 0.0 | Staggered (Global Min) |

| 240 | 4.5 | Eclipsed (TS) |

| 300 | 0.5 | Staggered (Min) |

| 360 | 5.0 | Eclipsed (TS) |

Note: The values in this table are illustrative and represent a typical profile for such a rotation. "TS" denotes a transition state, and "Min" denotes an energy minimum.

The results of such a scan provide a dynamic picture of the molecule, highlighting its flexibility and the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Reactivity Studies and Reaction Mechanism Investigations

Electrophilic Aromatic Substitution Reactions of the Benzoxazole (B165842) and Benzyl (B1604629) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In 2-benzylbenzoxazole, two distinct aromatic rings are available for such reactions: the benzene (B151609) ring of the benzoxazole moiety and the phenyl ring of the benzyl group.

The benzoxazole ring system is generally considered electron-deficient due to the electron-withdrawing nature of the heterocyclic portion. This deactivates the fused benzene ring towards electrophilic attack compared to unsubstituted benzene. Conversely, the phenyl ring of the benzyl group is activated by the alkyl (methylene) substituent, which is an ortho-, para-directing group. cureffi.org Consequently, electrophilic aromatic substitution reactions are expected to occur preferentially on the phenyl ring of the benzyl moiety.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comresearchgate.net For this compound, these reactions would likely yield products substituted at the ortho and para positions of the benzyl group's phenyl ring, driven by the activating effect of the methylene (B1212753) bridge. The general mechanism involves the attack of the aromatic π-system on a strong electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. cureffi.orgnumberanalytics.com

Nucleophilic Attack and Ring-Opening Processes

While the benzoxazole ring is deactivated towards electrophiles, the C2 carbon of the oxazole (B20620) ring is electrophilic and susceptible to nucleophilic attack. This can lead to ring-opening reactions, a process that has been exploited for the synthesis of other complex molecules. researchgate.netrsc.org

Various nucleophiles can initiate the cleavage of the benzoxazole ring. For instance, copper-catalyzed systems can facilitate the ring-opening of benzoxazoles for subsequent functionalization, such as double N-arylation with aryl iodides. acs.org In these processes, the choice of catalyst and reaction conditions can selectively favor ring-opening over other potential reaction pathways. acs.org

Another strategy involves the use of strong Lewis acids, such as Y(OTf)₃, to catalyze a cascade reaction. In the presence of propargyl alcohols, benzoxazoles undergo a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. rsc.org Mechanistic studies suggest this transformation proceeds via an Sₙ1-type nucleophilic substitution of the benzoxazole with a propargyl cation. rsc.org Similarly, reactions with cyclopropyl (B3062369) amides in the presence of triphenylphosphine (B44618) and carbon tetrahalides can lead to either the desired benzoxazole product or subsequent ring-opening products, depending on the halide used. sci-hub.se The stronger nucleophilicity of the bromide ion compared to the chloride ion can promote the cleavage of the initially formed benzoxazole ring. sci-hub.se

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Ring-Opening Double N-Arylation | Aryl Iodides / Copper Catalyst | N,N-Diaryl-2-aminophenols | acs.org |

| Ring Opening/Annulation Cascade | Propargylic Alcohols / Y(OTf)₃ | 1,4-Benzoxazines | rsc.org |

| Ring-Opening Functionalization | Ethyl Diazoacetate, Water / TpBr3Cu(NCMe) | Functionalized Substituted Benzenes | acs.org |

| Nucleophilic Ring Opening | PPh₃ / CBr₄ | 2-(3-bromopropyl)benzoxazole | sci-hub.se |

Metal-Catalyzed Reactions

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. wiley.comeie.grrsc.org this compound serves as a versatile substrate in several of these transformations.

Palladium-catalyzed cross-coupling reactions have been reported for the functionalization of this compound. Specifically, the direct arylation of the benzyl group at the C2 position of the benzoxazole ring has been achieved using aryl iodides as coupling partners. core.ac.uk This demonstrates a method for constructing sp³-sp³ carbon-carbon bonds from the unactivated C-H bonds of the 2-alkylazole. core.ac.uk

The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation as it offers a more atom-economical approach to modifying organic molecules. The benzylic C-H bonds of the methylene bridge in this compound are particularly amenable to such reactions.

Copper-catalyzed aerobic oxidation represents a key method for the functionalization of these bonds. rsc.org Using molecular oxygen as both the oxidant and the oxygen source, the benzylic C(sp³)–H bonds of 2-alkylbenzamides can undergo double functionalization. rsc.org This type of reactivity highlights the potential for converting the methylene bridge of this compound into more complex functional groups. The reaction often proceeds via a radical mechanism, where a hydrogen atom is abstracted from the benzylic position, followed by reaction with the metal catalyst and oxidant. nih.gov

| Substrate Type | Reaction | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2-Alkylazoles | sp³-sp³ C-C bond formation | K₂CO₃ / DMA | Functionalization of C2-alkyl group | core.ac.uk |

| 2-Alkylbenzamides | Aerobic double C(sp³)–H functionalization | Copper catalyst / O₂ | Synthesis of 3-hydroxyisoindolinones | rsc.org |

| Cyclic 2-iodo-benzamide | Asymmetric C(sp³)-H alkynylation | Copper catalyst / Light | Photoinduced intramolecular 1,5-HAT | snnu.edu.cn |

Cross-Coupling Reactions Involving this compound

Photochemical and Thermal Reactivity Profiles

The study of photochemical and thermal reactions reveals how energy input in the form of light or heat can induce transformations in this compound. numberanalytics.com Photochemical reactions are initiated when a molecule absorbs light, promoting it to an electronically excited state with altered reactivity. numberanalytics.comresearchgate.net

While specific studies on the comprehensive photochemical profile of unsubstituted this compound are not extensively detailed, related structures provide insight. For example, derivatives such as sulfinyl and sulfonyl-substituted 2-benzylbenzoxazoles have been investigated as potential photochromic compounds, which reversibly change color upon exposure to light. researchgate.net This suggests that the this compound scaffold can participate in photochemical processes, likely involving isomerization or rearrangement. General photochemical reactions for related heterocycles include isomerizations through Dewar-type intermediates or [2+2] cycloadditions. researchgate.net

Thermal reactivity can also be significant. For instance, thermal [2+2] cycloaddition reactions are known for fullerenes reacting with styrene (B11656) derivatives, a process enhanced by the electronic properties of the reactants. beilstein-journals.org While not directly demonstrated for this compound, such cycloaddition or other rearrangement pathways could potentially be accessed under thermal conditions.

Mechanistic Pathways of Oxidative Transformations

The benzylic methylene group in this compound is a prime site for oxidative transformations. A common and synthetically useful reaction is its oxidation to a carbonyl group, yielding 2-benzoylbenzoxazole. uantwerpen.beresearchgate.net

Copper-catalyzed aerobic oxidation is a well-studied method for this transformation. uantwerpen.bersc.orgnih.gov The reaction typically uses a copper(I) or copper(II) salt as a catalyst and molecular oxygen as the terminal oxidant. uantwerpen.bersc.org Mechanistic studies, often using 2-benzylpyridine (B1664053) as a model system, provide insight into the process. uantwerpen.bersc.orgnih.gov

The proposed mechanism generally involves the following key steps:

Formation of a Copper Complex: The reaction may initiate with the coordination of the substrate to the copper center.

Hydrogen Atom Abstraction (HAT): A crucial step is the abstraction of a hydrogen atom from the benzylic position. This can be facilitated by a copper-oxygen species formed in the catalytic cycle.

Oxygen Insertion/Radical Recombination: The resulting benzylic radical can then react with an oxygen-derived species.

Formation of Intermediate Species: The reaction may proceed through a phenyl(pyridin-2-yl)methanol (B192787) intermediate, which is subsequently oxidized to the ketone, or it may proceed directly to the ketone. rsc.orgnih.gov

Catalyst Regeneration: The copper catalyst is regenerated to complete the catalytic cycle.

Radical Reactions and Their Control

Investigations into the reactivity of this compound have revealed its participation in various radical reactions, primarily centered on the functionalization of the benzylic C(sp³)–H bond. Mechanistic studies confirm that several synthetic routes to produce this compound and its derivatives proceed through radical-mediated pathways. researchgate.netresearchgate.net The control of these reactions is crucial for synthetic utility and is often demonstrated through the use of radical scavengers, which inhibit the reaction and thus confirm the involvement of radical intermediates. sci-hub.sebeilstein-journals.orgbeilstein-journals.org

A key reaction involving a radical mechanism is the synthesis of this compound derivatives through an oxidative rearranging coupling. One such method involves the reaction of o-aminophenols with acetophenones, promoted by elemental sulfur. researchgate.net Mechanistic studies indicate that this process follows a radical pathway where the methyl group of the acetophenone (B1666503) is oxidized and cyclized with the o-aminophenol, while the carbonyl group is reduced to a methylene group. researchgate.net A similar radical pathway is observed in the synthesis using 2-nitrophenols and acetophenones with a magnetic nanoparticle-supported deep eutectic solvent as a catalyst. researchgate.netresearchgate.net

The benzylic position of the this compound moiety is also susceptible to further radical functionalization. A notable transformation is the oxidation of the benzylic methylene group back to a carbonyl, yielding 2-benzoylbenzoxazoles. rsc.orgresearchgate.net This benzylic oxidation can be accomplished using elemental sulfur in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction proceeds via a Willgerodt rearrangement-type benzoxazolation followed by the oxidation step. researchgate.net Furthermore, the coupling of 2-benzylbenzoxazoles with anilines has been achieved using iron(III) chloride and di-tert-butyl peroxide (DTBP), highlighting the versatility of radical C–H functionalization. nih.gov

The involvement of radical intermediates in these transformations is often substantiated by control experiments. The addition of radical scavengers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene), has been shown to significantly impede or completely halt the desired reaction, providing strong evidence for a radical-based mechanism. sci-hub.sebeilstein-journals.org Electron Paramagnetic Resonance (EPR) spectroscopy has also been employed to detect the transient radical species generated during these reactions. rsc.org

In a different context, the radical scavenging properties of this compound derivatives themselves have been a subject of study. Certain derivatives have shown potent antioxidant effects by scavenging stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anions. d-nb.info This activity is highly dependent on the substituents attached to the core structure. For instance, a this compound derivative bearing a benzamido substituent at the R position demonstrated significant DPPH scavenging activity, comparable to the well-known antioxidant BHT. d-nb.info

Table 1: Radical Scavenging Activity of this compound Derivatives This table summarizes the in vitro antioxidant activity of selected benzoxazole derivatives, focusing on their ability to scavenge DPPH and superoxide radicals.

| Compound | R-Substituent | DPPH Scavenging Activity (%) at 10⁻³ M | Superoxide Scavenging Activity (%) at 10⁻³ M |

| 1 | Benzamido | 85 | 61 |

| 2 | 4-Chlorobenzamido | 20 | 68 |

| 3 | Phenylamino | 28 | 45 |

| 4 | 4-Methylphenylamino | 15 | 52 |

Data sourced from a study on the antioxidant activities of new benzazole derivatives. d-nb.info

Table 2: Example of a Radical Reaction for 2-Benzoylbenzoxazole Synthesis This table outlines a typical reaction for the benzylic oxidation of this compound, which proceeds through a radical mechanism.

| Reactants | Promoter/Solvent | Key Transformation | Product |

| This compound, o-Aminophenols, Acetophenones | Sulfur / DMSO | Benzylic oxidation of C-H bond to a carbonyl group (C=O) | 2-Benzoylbenzoxazole |

Reaction details sourced from research on the synthesis of 2-benzoylbenzoxazoles. researchgate.net

Theoretical and Computational Chemistry of 2 Benzylbenzoxazole

Electronic Structure and Bonding Analysis

Analysis of the electronic structure and bonding in 2-benzylbenzoxazole is fundamental to understanding its chemical behavior. Computational techniques such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are instrumental in elucidating these characteristics.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trrsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netui.edu.ng A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. ui.edu.ng

For benzoxazole (B165842) derivatives, the HOMO is typically localized over the benzoxazole ring system, while the LUMO may be distributed across different parts of the molecule depending on the substituents. researchgate.net In the case of this compound and its derivatives, theoretical calculations have been performed to determine their LUMO energies. researchgate.net Quantum chemical calculations on related 2-substituted benzoxazoles, often performed using Density Functional Theory (DFT), show that the HOMO-LUMO energy gap is a crucial factor in their biological and chemical properties. ui.edu.ngresearchgate.net For instance, studies on molecules like 2-phenylbenzoxazole (B188899) provide comparative data on these electronic parameters. ui.edu.ngresearchgate.net The energy gap indicates the potential for intramolecular charge transfer, which is significant for the molecule's optical and electronic properties. researchgate.net

Table 1: Representative Frontier Orbital Energies for Benzoxazole Derivatives (Calculated via DFT/B3LYP/6-31G)*

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzoxazole (BZ) | -6.452 | -0.893 | 5.559 | ui.edu.ng |

| 2-Methylbenzoxazole (MBZ) | -6.191 | -0.784 | 5.407 | ui.edu.ng |

| 2-Phenylbenzoxazole (PBZ) | -6.166 | -1.472 | 4.694 | ui.edu.ng |

This table presents data for structurally related compounds to illustrate typical values. Specific calculated values for this compound may vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps provide a three-dimensional visualization of the charge distribution on a molecule's surface. nih.gov These maps are invaluable for predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netrsc.org

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. rsc.orgacs.org This method provides detailed insights into electron density distribution, atomic hybridization, and the stabilizing effects of charge delocalization and hyperconjugative interactions. researchgate.netnih.gov

Charge Distribution and Electrostatic Potential Maps (MEP)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the time-dependent behavior of molecules. nih.gov This technique involves calculating the forces between atoms and using them to simulate the motions of a molecular system over time, providing a detailed view of its dynamic properties. nih.govtum.de For this compound, MD simulations can elucidate its flexibility, conformational preferences, and interactions with its environment. nih.gov

The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the benzyl (B1604629) group to the benzoxazole core. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. copernicus.org

Analysis of the simulation trajectory can reveal the timescales of conformational changes, from rapid local vibrations to slower, large-scale rotations of the benzyl group. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent molecules. While specific MD studies on this compound are not prevalent in the literature, the methodology is well-established for analyzing analogous systems, including other benzoxazole derivatives and molecules with similar rotational freedom. researchgate.netasm.orgnih.gov

Table 1: Key Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Behavior from MD Simulations |

| C(oxazole)-C(oxazole)-C(methylene)-C(phenyl) | Defines the relative orientation of the benzoxazole and benzyl rings. | Expected to show significant fluctuation, indicating the primary source of conformational flexibility. The simulation would reveal preferred angles corresponding to energy minima. |

| N(oxazole)-C(oxazole)-C(methylene)-C(phenyl) | Another key angle describing the benzyl group's rotation relative to the heterocyclic ring. | Analysis of this angle's trajectory would help build a comprehensive picture of the conformational landscape. |

MD simulations are powerful tools for studying how this compound interacts with its surroundings, particularly with solvent molecules. rsc.orgnih.gov The nature and strength of these intermolecular forces—including London dispersion forces, dipole-dipole interactions, and hydrogen bonding—govern the molecule's solubility and behavior in solution. nih.govsavemyexams.com

By simulating this compound in a box of explicit solvent molecules (e.g., water, DMSO, or toluene), one can analyze the solvation shell that forms around the solute. csic.esunimi.it The nonpolar aromatic structure of this compound suggests it would be poorly soluble in water but would have favorable interactions with organic solvents like toluene (B28343) or chloroform (B151607). solubilityofthings.com MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. unimi.it

These simulations can reveal:

Hydrophobic Interactions: The tendency of the nonpolar benzyl and benzoxazole rings to associate with nonpolar solvents or self-associate in polar solvents. mdpi.com

Electrostatic Interactions: The role of the polar benzoxazole moiety (with its nitrogen and oxygen atoms) in interacting with polar solvents. mdpi.com

Solvent Ordering: How the solute molecule structures the solvent molecules around it, which has energetic and entropic consequences for solvation. csic.esunimi.it

Understanding these solvation effects is critical, as the solvent can influence the conformational equilibrium of the molecule and mediate its interaction with other solutes. rsc.orgnih.gov

Conformational Dynamics and Flexibility

Prediction of Spectroscopic Properties from Computational Models

Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. orientjchem.orgmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra, assigning vibrational modes, and understanding the electronic transitions that give rise to UV-Vis absorption. mpg.deresearchgate.net

For this compound, DFT calculations can be employed to predict its infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Vis spectra. The process typically involves first optimizing the molecule's geometry to find its lowest energy structure. orientjchem.org Then, further calculations are performed on this optimized geometry to compute the desired spectroscopic properties. researchgate.netuni-muenchen.de

Vibrational Spectra (IR and Raman): Frequency calculations based on the optimized geometry yield the harmonic vibrational frequencies and their corresponding intensities. orientjchem.orgmdpi.com These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other approximations in the computational method. uni-muenchen.de

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus in the molecule's optimized structure. These predictions help in the assignment of complex experimental NMR spectra.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.netyoutube.com This can reveal the nature of the electronic transitions, such as π→π* transitions within the aromatic systems.

The choice of the DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G*, 6-311G(d,p)) is crucial for obtaining accurate results. orientjchem.orgmdpi.comuni-muenchen.de Comparisons between calculated and experimental spectra provide a robust validation of the computational model. orientjchem.org

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Experimental Value | Predicted Value (DFT/B3LYP/6-311G(d,p)) | Assignment |

| IR Frequency (cm⁻¹) | Data not available | ~1630 cm⁻¹ | C=N stretch of the oxazole (B20620) ring researchgate.net |

| IR Frequency (cm⁻¹) | Data not available | ~3050 cm⁻¹ | Aromatic C-H stretch researchgate.net |

| ¹H NMR Chemical Shift (ppm) | Data not available | ~4.3 ppm | Methylene (B1212753) (-CH₂-) protons |

| ¹H NMR Chemical Shift (ppm) | Data not available | ~7.2-7.8 ppm | Aromatic protons |

| UV-Vis λ_max (nm) | Data not available | ~250-270 nm | π→π* transition youtube.com |

Note: This table is illustrative. Experimental values would be required for a direct comparison. The predicted values are based on typical results for similar molecular structures found in the literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are powerful tools in drug discovery and materials science for predicting the activity of new compounds and guiding the synthesis of more potent or suitable molecules. semanticscholar.orgcam.ac.ukrsc.org

For the benzoxazole class of compounds, numerous QSAR studies have been conducted to understand their antimicrobial and anticancer activities. nih.govresearchgate.netnih.gov Although a specific QSAR study focused solely on this compound is not reported, the principles are directly applicable. A typical QSAR study on benzoxazole derivatives involves the following steps:

Data Set: A series of 2-substituted benzoxazole derivatives with measured biological activity (e.g., IC₅₀ values) is compiled. semanticscholar.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. semanticscholar.orgnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most significant descriptors to the biological activity. nih.govsemanticscholar.org

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. semanticscholar.org

For example, a QSAR study on 2-arylbenzoxazole derivatives as CETP inhibitors successfully used a combination of descriptors to model their inhibitory activity, achieving a high correlation (R² = 0.9431). semanticscholar.org Similarly, 2D-QSAR analyses have been performed on benzoxazoles to understand their antimicrobial effects, identifying key structural features that contribute to their potency. nih.govresearchgate.net

SPR studies follow a similar approach but focus on physicochemical properties like solubility, melting point, or lipophilicity (logP). researchgate.netrsc.org By understanding how structural modifications—such as adding substituents to the benzyl or benzoxazole rings—affect these properties, researchers can fine-tune the molecule for specific applications.

Table 3: Common Molecular Descriptors Used in QSAR/SPR Studies of Benzoxazole Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Relevance to this compound |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity | Influences interaction with biological targets and chemical stability. nih.gov |

| Steric/Topological | Molecular Weight | Size of the molecule | Affects binding affinity and transport properties. |

| Steric/Topological | Wiener Index | Molecular branching | Relates to the overall shape and compactness of the molecule. |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance | Crucial for membrane permeability and reaching biological targets. researchgate.net |

| Thermodynamic | Molar Refractivity | Molar polarizability and volume | Correlates with the strength of dispersion forces in intermolecular interactions. semanticscholar.org |

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials and Safety Data

In Vitro Studies on Specific Biomolecular Interactions

The interaction of 2-benzylbenzoxazole derivatives with various biomolecules has been a subject of significant research, revealing a range of inhibitory and binding activities. These studies provide foundational knowledge on the compound's potential mechanisms of action at the molecular level.

Derivatives of this compound have been investigated for their ability to inhibit several key enzymes, including Fatty Acid Amide Hydrolase (FAAH), DNA topoisomerases, and Glutathione (B108866) S-transferase P1-1 (GST P1-1).

Fatty Acid Amide Hydrolase (FAAH) Inhibition:

FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382). wikipedia.org Inhibition of FAAH leads to increased anandamide levels, which can modulate various physiological processes, including neurotransmission and inflammation. bms.combiorxiv.orgjpp.krakow.pl While direct studies on this compound as a FAAH inhibitor are not extensively detailed in the provided results, the general interest in FAAH inhibition as a therapeutic strategy is well-established. wikipedia.orgbms.combiorxiv.orgjpp.krakow.pl Research into FAAH inhibitors often explores compounds that can selectively and sometimes irreversibly block the enzyme's activity. wikipedia.org The consequences of FAAH inhibition are being explored for their potential to mitigate neuroinflammation and neuronal hyperexcitability. bms.com

DNA Topoisomerase Inhibition:

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets in various therapeutic areas. tandfonline.com Several this compound derivatives have demonstrated inhibitory activity against both DNA topoisomerase I and II. tandfonline.comresearchgate.net

For instance, 2-(p-chlorobenzyl)benzoxazole was identified as a more potent inhibitor of eukaryotic DNA topoisomerase I than the reference drug camptothecin, with an IC50 value of 443.5 µM. tandfonline.com In contrast, other derivatives, such as 2-(p-nitrobenzyl)benzoxazole, have shown significant inhibitory activity against eukaryotic DNA topoisomerase II, with an IC50 value of 17.4 µM, which is more potent than the reference drug etoposide. tandfonline.comresearchgate.net The presence of a methylene (B1212753) bridge at the second position of the benzoxazole (B165842) ring has been suggested to decrease the inhibitory activity on DNA topoisomerases. nih.gov

Table 1: DNA Topoisomerase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(p-chlorobenzyl)benzoxazole | DNA Topoisomerase I | 443.5 | tandfonline.com |

| 2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 17.4 | tandfonline.comresearchgate.net |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | DNA Topoisomerase II | 22.3 | tandfonline.comresearchgate.net |

Glutathione S-transferase P1-1 (GST P1-1) Inhibition:

GST P1-1 is an enzyme often overexpressed in tumor cells, contributing to chemotherapy resistance. tandfonline.comnih.gov Consequently, inhibitors of GST P1-1 are of interest as potential agents to overcome this resistance. tandfonline.comnih.govesisresearch.org

Studies on sulfonamide-containing benzoxazoles have identified potent inhibitors of human GST P1-1 (hGST P1-1). For example, 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole was found to be the most active hGST P1-1 inhibitor in one study, with an IC50 value of 10.2 µM. nih.gov The inhibitory mechanism of these compounds is thought to involve binding to the H-site of the enzyme. nih.gov Kinetic studies have shown that some of these derivatives exhibit mixed or uncompetitive inhibition with respect to different substrates. researchgate.net

Table 2: GST P1-1 Inhibition by this compound Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole | 10.2 | - | nih.gov |

Receptor binding assays are fundamental in drug discovery to characterize the interaction of ligands with their target receptors. revvity.com These assays can be used to screen for compounds that can act as agonists or antagonists. revvity.com While the provided search results mention the general methodology of receptor binding assays, including those for G-protein coupled receptors (GPCRs) like adrenergic and chemokine receptors, specific data on the binding of this compound to particular receptors is not detailed. discoverx.comthermofisher.com These assays often utilize radiolabeled ligands or fluorescence-based detection methods to quantify the binding affinity of a compound to a receptor. revvity.comnih.gov

The interaction of small molecules with nucleic acids like DNA and RNA can influence various cellular processes. irb.hrmdpi.com Benzoxazole derivatives, as structural isosteres of natural nucleotides, have the potential to interact with biopolymers. esisresearch.org Studies on related benzothiazole (B30560) compounds suggest that they can bind to different forms of nucleic acids, including double-stranded DNA and RNA, as well as more complex structures like DNA:RNA hybrids and triplexes. nih.gov The binding modes can include intercalation and groove binding. irb.hr While specific studies detailing the direct interaction of this compound with DNA or RNA are not extensively covered in the provided results, the structural similarities to other nucleic acid-interacting compounds suggest this is a plausible area of its biological activity.

Receptor Binding Assays

Cell-Based Mechanistic Investigations (Non-Efficacy/Non-Toxicity Focus)

Cell-based assays provide a more complex biological system to study the effects of compounds on cellular pathways and processes.

The anti-proliferative activity of this compound derivatives has been investigated in various cancer cell lines. These studies focus on the compound's ability to inhibit cell growth, without making claims about its therapeutic effectiveness.

A number of 2-substituted benzoxazole derivatives have shown cytotoxic activity against HeLa cancer cells. researchgate.net In some cases, the cytotoxic activities were significantly higher in cancerous cells compared to non-cancerous cell lines. researchgate.net However, it has also been noted that the inclusion of a methylene bridge at the second position of the benzoxazole ring can decrease cytotoxic activity on cancer cells. nih.govresearchgate.net Other studies have explored the anti-proliferative effects of benzoxazole-based hybrids on breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov

A significant body of research has focused on the in vitro antimicrobial properties of this compound derivatives against a range of bacteria and fungi.